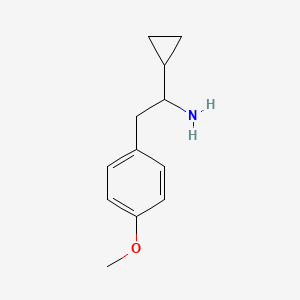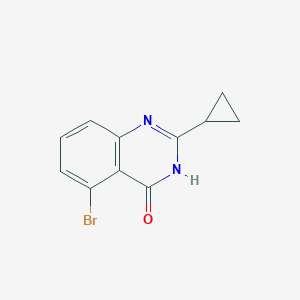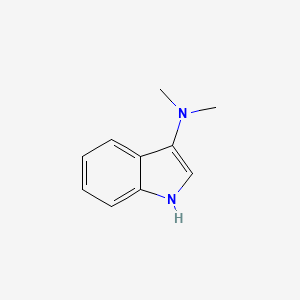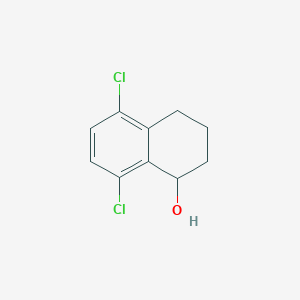
5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the chlorination of 1,2,3,4-tetrahydronaphthalen-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 8 positions .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Formation of 5,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of 5,8-dichloro-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group and chlorine atoms play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
5,8-Dichloro-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less polar.
1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the chlorine atoms, resulting in different reactivity and properties.
Uniqueness
5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
5,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10Cl2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5,9,13H,1-3H2 |
InChI Key |
JFGZWWMPMKHKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


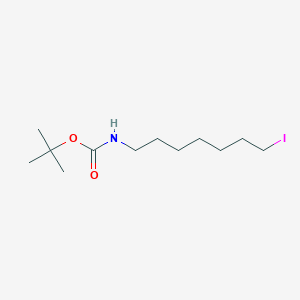
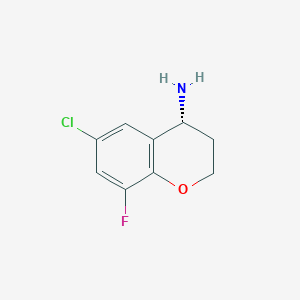
![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B15233746.png)
![2,5-Difluoro-1a,7,7a,7b-tetrahydro-2H-oxireno[2,3-c]chromene](/img/structure/B15233751.png)
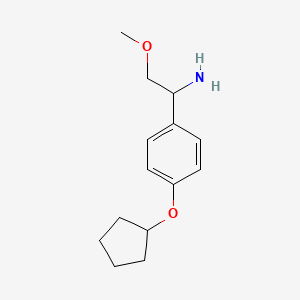

![5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine](/img/structure/B15233781.png)

![2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B15233790.png)
